molecular formula C16H17O2P B12463644 4-(Diphenylphosphanyl)butanoic acid

4-(Diphenylphosphanyl)butanoic acid

Cat. No.: B12463644
M. Wt: 272.28 g/mol
InChI Key: BEZZIJDXCBTGSM-UHFFFAOYSA-N
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Description

4-(Diphenylphosphanyl)butanoic acid is an organophosphorus compound with the molecular formula C16H17O2P. It is characterized by the presence of a phosphanyl group attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Diphenylphosphanyl)butanoic acid can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with butyrolactone under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylphosphanyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Diphenylphosphine oxide derivatives.

    Reduction: Butanol derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

4-(Diphenylphosphanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biological pathways.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Diphenylphosphanyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal centers in enzymes, altering their activity. Additionally, the compound can participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diphenylphosphoryl)butanoic acid
  • 1,4-Bis(diphenylphosphino)butane

Uniqueness

4-(Diphenylphosphanyl)butanoic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties. Compared to 1,4-Bis(diphenylphosphino)butane, it has a single phosphanyl group, making it less sterically hindered and more versatile in certain reactions.

Properties

Molecular Formula

C16H17O2P

Molecular Weight

272.28 g/mol

IUPAC Name

4-diphenylphosphanylbutanoic acid

InChI

InChI=1S/C16H17O2P/c17-16(18)12-7-13-19(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,17,18)

InChI Key

BEZZIJDXCBTGSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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